4'-Thiouridine 5'-triphosphate is a modified nucleotide that plays a significant role in biochemical research and applications. It is a derivative of uridine, wherein the oxygen atom at the 4' position of the ribose sugar is replaced by a sulfur atom. This modification can enhance the stability and activity of nucleic acids in various biochemical processes.
4'-Thiouridine 5'-triphosphate can be synthesized from uridine through several chemical processes. It is often derived from 4-thiouridine, which can be obtained via chemical modifications of uridine, typically involving the substitution of the 4-oxo group with a thiol group using reagents such as Lawesson's reagent .
This compound belongs to the class of nucleoside triphosphates, which are essential for various biological functions, including energy transfer and as substrates for RNA synthesis. It is classified as a nucleotide analog due to its structural modifications compared to natural nucleotides.
The synthesis of 4'-thiouridine 5'-triphosphate generally follows a multi-step process, often beginning with the protection of hydroxyl groups on uridine. The key steps include:
The phosphorylation reaction typically employs a one-pot method that allows for efficient conversion with minimal isolation steps. This method has been optimized to ensure high yields and purity of the final product, utilizing chromatographic techniques for purification .
The molecular structure of 4'-thiouridine 5'-triphosphate consists of:
This modification alters its biochemical properties compared to standard nucleotides, enhancing its stability against nucleases and improving its incorporation into RNA during transcription processes.
The molecular formula for 4'-thiouridine 5'-triphosphate is , with a molar mass of approximately 405.18 g/mol.
4'-Thiouridine 5'-triphosphate participates in several biochemical reactions:
The incorporation of this nucleotide into RNA can enhance thermal stability and resistance to enzymatic degradation, making it valuable in experimental settings where stability is crucial .
The mechanism by which 4'-thiouridine 5'-triphosphate functions involves its incorporation into RNA during transcription. The presence of sulfur in place of oxygen at the 4' position provides unique interactions with RNA polymerase, potentially altering enzyme kinetics and substrate affinity.
Studies have shown that RNAs containing thiolated nucleotides exhibit enhanced thermal stability and nuclease resistance, which can be advantageous in therapeutic applications and molecular biology techniques .
Relevant data indicates that its modified structure contributes significantly to its biochemical behavior compared to standard ribonucleotides .
4'-Thiouridine 5'-triphosphate has several applications in scientific research:
The production of 4-Thio-UTP employs distinct enzymatic and chemical pathways, each with characteristic efficiencies and limitations. Chemical synthesis typically follows a multi-step approach starting from uridine. This involves:
In contrast, enzymatic synthesis leverages nucleotide salvage pathways. Purine nucleoside phosphorylases (PNPs) and pyrimidine nucleoside phosphorylases (UPases) catalyze the reversible phosphorolysis of nucleosides, enabling one-pot transglycosylation reactions. ATP regeneration systems coupled with nucleotide kinases (e.g., NMP kinases, NDK) facilitate direct 5'-triphosphorylation:
4-Thiouridine + PRPP ➔ 4sUMP (uracil phosphoribosyltransferase) 4sUMP + ATP ➔ 4sUDP (nucleoside monophosphate kinase) 4sUDP + ATP ➔ 4sUTP (nucleoside diphosphate kinase)
Enzymatic routes achieve 70-85% yields under mild aqueous conditions (pH 7.5, 37°C) without protective groups [8]. However, substrate promiscuity varies significantly among kinase isoforms, potentially requiring enzyme engineering for optimal 4-Thio-UTP production.
Table 1: Synthesis Method Comparison
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Typical Yield | 40-60% | 70-85% |
Steps | 5-7 (multi-step) | 2-3 (one-pot) |
Byproducts | Organic solvents, reagents | Inorganic phosphate |
Scalability | Millimole scale | Industrial-scale feasible |
Key Limitation | Sulfur oxidation risk | Kinase specificity |
Solid-phase synthesis using phosphoramidite chemistry enables precise integration of 4-thiouridine into oligoribonucleotides. Key implementation strategies include:
Post-synthesis, ammonia/methylamine (AMA) cleavage (55°C, 10h) simultaneously removes nucleobase protection and releases oligonucleotides from controlled pore glass (CPG) supports. Critical desalting via size-exclusion chromatography removes sulfur oxidation byproducts prior to RNA purification by anion-exchange HPLC.
Table 2: Protective Groups for 4-Thiouridine Incorporation
Protective Group | Position | Removal Condition | Compatibility with 4sU |
---|---|---|---|
Dimethoxytrityl (DMT) | 5'-OH | 3% Trichloroacetic acid | Excellent |
tert-Butyldimethylsilyl (TBS) | 2'-OH | Triethylamine trihydrofluoride | Good (monitors for desulfurization) |
β-Cyanoethyl | Phosphate | Concentrated ammonia | Limited (thiophile risk) |
Acetyl (Ac) | Base | AMA, 55°C | Poor (risk of sulfur migration) |
T7 RNA polymerase exhibits remarkable tolerance for 4-Thio-UTP incorporation during in vitro transcription, enabling transcriptome-wide thiolation. Key parameters governing incorporation efficiency include:
Notably, 4-Thio-RNA exhibits enhanced biochemical properties:
RNase A resistance: 50× > natural RNA [6] Thermal stability: ΔTm +3.5°C for duplex RNA Crosslinking efficiency: 30-50% under 365 nm UV
These characteristics enable applications in SELEX (Systematic Evolution of Ligands by EXponential enrichment), yielding aptamers with sub-nanomolar affinity (e.g., Kd = 4.7 nM against human α-thrombin) [6]. Reverse transcription proceeds faithfully using AMV reverse transcriptase with standard dNTPs, facilitating cDNA synthesis for sequencing applications.
Table 3: Transcription Efficiency Parameters
Condition | Standard UTP | 75% 4-Thio-UTP | 100% 4-Thio-UTP |
---|---|---|---|
Relative transcription yield | 100% | 85-90% | 40-60% |
Processivity (nt/min) | 220 | 180 | 90 |
Misincorporation rate | 1/10,000 | 1/8,500 | 1/7,200 |
RNase A half-life (min) | 2 | 100 | >120 |
The thiol group of 4sU-modified RNA enables selective bioconjugation through three primary mechanisms:
RNA-SH + HOOC-(CH₂)₆-NHCO-(CH₂)₂-S-S-Pyr → RNA-S-S-(CH₂)₂-CONH-(CH₂)₆-COOH + Pyr-SH
This permits streptavidin-based pulldown with subsequent reductive elution (50mM DTT, pH 8.0) for RNA recovery [2].
RNA-SH + I-CH₂-CONH-Fluorophore → RNA-S-CH₂-CONH-Fluorophore + HI
Applications include SLAM-seq, where iodoacetamide converts 4sU to S-carboxamidomethyl derivatives, inducing G-to-A transitions in sequencing for RNA decay analysis [1].
Photocrosslinking remains pivotal for RNA-protein interaction studies. Upon 365 nm irradiation, 4sU generates thiyl radicals that form covalent bonds with proximal proteins (<5Å distance). Subsequent RNase digestion permits identification of crosslinked peptides by mass spectrometry. Raney nickel-mediated cleavage at the C4-S bond releases crosslinked proteins while converting 4sU to uridine for downstream analysis [4].
Table 4: Bioconjugation Reagents for 4sU-Modified RNA
Reagent | Reaction Type | Application Example | Efficiency |
---|---|---|---|
N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (HPDP-biotin) | Disulfide formation | Streptavidin pulldown | 85-95% |
Maleimide-PEG₄-biotin | Thioether formation | Fluorescence detection | >90% |
Iodoacetamide | Alkylation | SLAM-seq mutational signature | 75-85% |
Methylthiosulfonate (MTS) probes | Disulfide formation | One-step enrichment | 80-90% |
2,2,2-Trifluoroethylamine (TFEA) | Nucleophilic addition | TimeLapse-seq conversion to C analogs | 60-70% |
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